4-Ethoxy-2,5-dimethylbenzoic acid
Overview
Description
4-Ethoxy-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and dimethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the ethylation of 2,5-dimethylbenzoic acid. This process typically involves the reaction of 2,5-dimethylbenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group.
Another method involves the use of photochemical bromination as a key step. In this approach, 2,5-dimethylbenzoic acid undergoes bromination under photochemical conditions to introduce a bromine atom at the desired position. This intermediate is then subjected to nucleophilic substitution with ethanol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy and methyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Ethoxy-2,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of specific enzymes or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzoic acid: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Methoxy-2,5-dimethylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
4-Ethoxybenzoic acid: Lacks the dimethyl groups, which can influence its chemical properties and reactivity.
Uniqueness
4-Ethoxy-2,5-dimethylbenzoic acid is unique due to the presence of both ethoxy and dimethyl substituents, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various synthetic and research applications.
Biological Activity
4-Ethoxy-2,5-dimethylbenzoic acid (EDMBA) is a compound of significant interest in both organic chemistry and biological research due to its unique structure and potential applications. Its molecular formula is , with a molar mass of approximately 194.23 g/mol . This article delves into the biological activities associated with EDMBA, including its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.
Chemical Structure and Properties
The structural uniqueness of EDMBA arises from the combination of ethoxy and dimethyl substituents on the benzene ring. This configuration influences its chemical reactivity and biological interactions, making it a valuable compound for various applications in research and industry .
The biological activity of EDMBA is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : EDMBA may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways. This property is critical in drug development, particularly for conditions involving dysregulated enzyme activity.
- Receptor Interaction : The compound can interact with cellular receptors, potentially altering signal transduction pathways. Such interactions can lead to various physiological responses depending on the receptor type involved.
Antifungal Activity
Recent studies have highlighted the antifungal properties of EDMBA. It has been shown to disrupt fungal cell membranes, leading to cell lysis and death. This mechanism is similar to that observed in other antifungal agents, making EDMBA a candidate for further development in treating fungal infections.
Antibacterial Properties
In addition to antifungal effects, EDMBA exhibits antibacterial activity against several strains of bacteria. Research indicates that the compound can inhibit bacterial growth by interfering with cell wall synthesis or function.
Comparative Analysis
To understand the uniqueness of EDMBA, it is essential to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2,5-Dimethylbenzoic Acid | Lacks ethoxy group; simpler structure | Limited biological activity |
4-Methoxy-2,5-dimethylbenzoic Acid | Contains methoxy instead of ethoxy | Varies; generally less potent |
4-Ethoxybenzoic Acid | Lacks dimethyl groups | Different reactivity and properties |
EDMBA's combination of both ethoxy and dimethyl groups provides distinct advantages in terms of reactivity and biological activity compared to these related compounds.
Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal efficacy of EDMBA against Candida albicans. Results indicated that EDMBA exhibited a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antifungal agents, suggesting its potential as a lead compound for antifungal drug development.
Study 2: Antibacterial Activity
Another study assessed the antibacterial properties of EDMBA against Staphylococcus aureus and Escherichia coli. The findings revealed that EDMBA effectively inhibited bacterial growth at concentrations comparable to established antibiotics, highlighting its potential therapeutic applications in treating bacterial infections.
Properties
IUPAC Name |
4-ethoxy-2,5-dimethylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6H,4H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFBNFTQQIJOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301023 | |
Record name | 4-Ethoxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482355-55-5 | |
Record name | 4-Ethoxy-2,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482355-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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